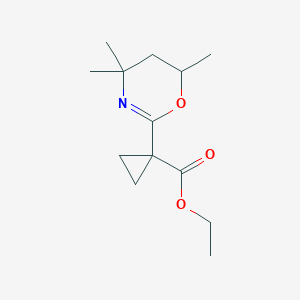
4-(4,4-difluoropiperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-(4,4-difluoropiperidin-1-yl)pyrimidine has been studied for its potential applications in medical and scientific research. It has been used as a tool to study the structure and function of proteins, enzymes, and receptors. It has also been used to study the effects of drugs on the body, as well as to identify new potential drug targets. Additionally, this compound has been used in cancer research, as it can be used to target and inhibit certain proteins that are involved in the growth and spread of cancer.
Wirkmechanismus
4-(4,4-difluoropiperidin-1-yl)pyrimidine works by binding to specific proteins, enzymes, and receptors. It can interact with these molecules in a variety of ways, including blocking their activity, activating them, or altering their structure. This can lead to a variety of different effects, depending on the molecule that this compound binds to.
Biochemical and Physiological Effects
When this compound binds to proteins, enzymes, and receptors, it can lead to a variety of different biochemical and physiological effects. It can affect the activity of enzymes and receptors, leading to changes in the levels of certain hormones and other molecules in the body. It can also lead to changes in gene expression, which can affect the development and function of cells. Additionally, this compound can affect the metabolism of cells and the production of energy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4,4-difluoropiperidin-1-yl)pyrimidine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used to study a variety of different proteins, enzymes, and receptors. Additionally, it is relatively non-toxic, making it safe to use in laboratory settings. However, this compound is not always the best choice for studying certain proteins, enzymes, and receptors. For example, it may not be able to bind to certain molecules, or the binding may not be strong enough to produce the desired effect.
Zukünftige Richtungen
There are a number of potential future directions for 4-(4,4-difluoropiperidin-1-yl)pyrimidine research. One possibility is to further explore its effects on proteins, enzymes, and receptors. This could lead to a better understanding of how these molecules work and how they can be manipulated for medical and scientific purposes. Additionally, this compound could be used to develop new drugs or to improve existing drugs. Finally, this compound could be used to study the effects of environmental factors on the body, such as air pollution or diet.
Synthesemethoden
4-(4,4-difluoropiperidin-1-yl)pyrimidine can be synthesized through a two-step process. The first step involves the reaction of 4-fluoropiperidine with 4-chloropyrimidine. This reaction produces this compound-4-chloride, which is then reacted with sodium hydroxide to produce the desired this compound. This method is relatively simple and can be done in a laboratory setting.
Eigenschaften
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQXCAJCTKMLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434625.png)



![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)
![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)